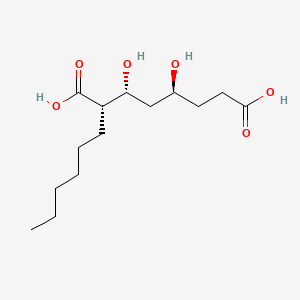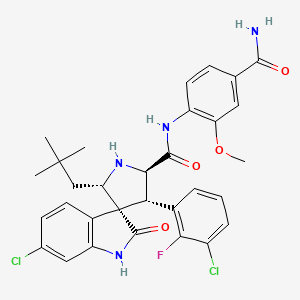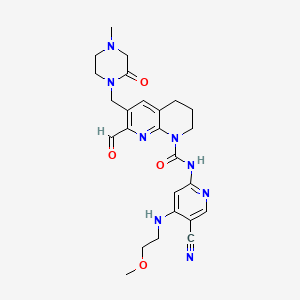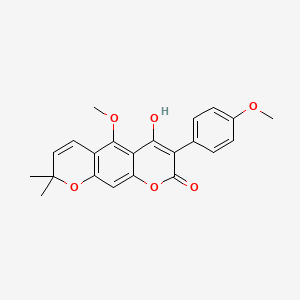
LTX-315
説明
Oncopore, also known as LTX-315, is a short synthetic anticancer peptide and a novel immunotherapeutic agent . It has shown promising anticancer effects, particularly against syngeneic B16 melanomas . This compound has been observed to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Oncopore are not detailed in the available resources. Generally, the properties of a peptide like Oncopore would be influenced by factors such as its amino acid sequence, charge, hydrophobicity, and secondary structure .
科学的研究の応用
抗がんペプチド
LTX-315は、さまざまな腫瘍細胞株を移植したマウスにおいて抗腫瘍効果を示した、腫瘍溶解性ペプチドです {svg_1}. 現在、第II相臨床試験で試験されています {svg_2}.
腫瘍モデル膜との相互作用
This compoundは、腫瘍モデル膜との相互作用について研究されています {svg_3}. 研究は主に、this compoundの真核生物脂質との相互作用の分子基盤を理解することに焦点を当てています {svg_4}. その結果、this compoundは、負に帯電したホスファチジルセリンと強い相互作用を示しました {svg_5}.
膜の破壊
This compoundは、がん細胞膜を破壊することが知られています {svg_6}. カチオン性this compoundペプチドは、双性イオン性または正に帯電したリン脂質膜よりも、負に帯電したリン脂質膜を選択的に破壊しました {svg_7}.
ミトコンドリア呼吸の停止
This compoundは、大きな脱共役効果なしに、ミトコンドリア呼吸の即時的な停止を引き起こします {svg_8}. ミトコンドリアネットワークのこの破壊は、ミトコンドリア膜間腔タンパク質を細胞質に放出させます {svg_9}.
細胞死の誘導
This compoundは、溶解性作用によって腫瘍細胞を殺します {svg_10}. 低濃度のペプチドは、細胞が空胞化やミトコンドリア形態の変化などの超微細構造の変化を起こします {svg_11}.
免疫応答の活性化
動物におけるthis compoundのプレ臨床実験的研究では、ペプチドの腫瘍内適用が、増殖抑制、完全な退縮、制御された転移の播種、および免疫応答の活性化を誘導することが示されました {svg_12}.
作用機序
Target of Action
LTX-315, also known as Oncopore, is a synthetic cationic peptide derived from human lactoferrin . The primary targets of this compound are tumor cell membranes and mitochondria . These targets play a crucial role in maintaining the structural integrity and function of the tumor cells .
Mode of Action
This compound interacts electrostatically with anionic components of negatively charged cancer cell membranes . This interaction leads to membrane destabilization, causing the peptide to bind to the tumor cell membranes and subsequently lyse tumor cells . This lysis induces tumor cell necrosis . In addition, this compound disrupts the mitochondrial network, dissipates the mitochondrial inner transmembrane potential, and causes the release of mitochondrial intermembrane proteins into the cytosol .
Biochemical Pathways
The action of this compound triggers a cascade of events that stimulate the immune system . The peptide’s interaction with the tumor cell membranes and mitochondria leads to the release of danger-associated molecular pattern molecules . This release highlights the ability of this compound to induce complete regression and protective immune responses . The peptide’s action results in the maturation of antigen-presenting cells and a subsequent presentation of tumor antigens to T cells . This process creates specific cytotoxic T cells capable of eradicating residual cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. It is known that this compound is administered intralesionally . This method of administration allows the peptide to directly interact with the tumor cells, inducing cellular lysis and triggering an immune response .
Result of Action
The result of this compound’s action is the induction of a systemic immune response against the tumor. The peptide causes an immediate arrest of mitochondrial respiration without any major uncoupling effect . This leads to the disruption of the tumor vasculature and a decrease in tumor burden . This compound has been shown to induce complete regression of B16 melanomas and systemic protective immune responses .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The peptide has a strong interaction with the negatively charged phosphatidylserine, which is abundant in the outer leaflet of cancer cell membranes . This interaction is crucial for the peptide’s anticancer activity . Furthermore, the peptide’s efficacy can be influenced by factors such as the presence of other immune cells and the physical characteristics of the tumor .
生化学分析
Biochemical Properties
LTX-315 is a synthetic cationic peptide that interacts with lipid membranes due to its cationicity and amphipathicity . It has the potential to adopt an amphipathic helical coil structure . The peptide induces cellular lysis (necrosis) through membrane destabilization, leading to a cascade of events that stimulate the immune system .
Cellular Effects
This compound has shown potent immunomodulatory properties. It induces cellular lysis (necrosis) through membrane destabilization . This leads to the release of danger-associated molecular pattern molecules (DAMPs) such as ATP and HMGB1, together with tumor antigens, into the tumor microenvironment . This induces an inflammatory response and the subsequent production of local inflammatory cytokines, which will initiate the maturation and recruitment of dendritic cells (DCs) into the tumor bed .
Molecular Mechanism
This compound exerts its effects at the molecular level through a lytic mode of action . It preferentially permeabilizes mitochondrial membranes, thereby causing partially BAX/BAK1-regulated, caspase-independent necrosis . This leads to the release of intracellular content consisting of DAMPs such as ATP and HMGB1, together with tumor antigens .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been reported that this compound induced a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide
Dosage Effects in Animal Models
In animal models, this compound has shown effect to kill cancer tumors when injected directly into the tumor
Transport and Distribution
This compound may bind to the tumor cell membranes and subsequently lyse tumor cells, thereby inducing tumor cell necrosis
特性
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKLYWEFZCVIT-TVEKFXMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106N18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345407-05-7 | |
| Record name | LTX-315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LTX-315 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RUXOTEMITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)


